molecular formula C4H3Cl3O2 B11994266 4-(Trichloromethyl)-2-oxetanone CAS No. 5895-35-2

4-(Trichloromethyl)-2-oxetanone

Cat. No.: B11994266
CAS No.: 5895-35-2
M. Wt: 189.42 g/mol
InChI Key: CPNBMBBRKINRNE-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)-2-oxetanone is an organic compound characterized by the presence of a trichloromethyl group attached to an oxetanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with suitable reagents under controlled conditions. One common method is the cyclization of trichloromethyl ketones with ethylene oxide in the presence of a base, such as potassium carbonate, to form the oxetanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Methyl-substituted oxetanones.

    Substitution: Various substituted oxetanones depending on the nucleophile used.

Scientific Research Applications

4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets, leading to various biochemical effects. The trichloromethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components. These interactions can modulate enzymatic activities and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Similar in having a halogenated methyl group attached to a heterocyclic ring.

    Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring.

Uniqueness

4-(Trichloromethyl)-2-oxetanone is unique due to its oxetanone ring structure, which imparts distinct chemical reactivity and potential applications compared to other trichloromethyl-containing compounds. The presence of the oxetanone ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5895-35-2

Molecular Formula

C4H3Cl3O2

Molecular Weight

189.42 g/mol

IUPAC Name

4-(trichloromethyl)oxetan-2-one

InChI

InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2

InChI Key

CPNBMBBRKINRNE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC1=O)C(Cl)(Cl)Cl

Origin of Product

United States

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